Methyl 5-bromo-4-cyano-2-hydroxybenzoate
Description
Methyl 5-bromo-4-cyano-2-hydroxybenzoate is a substituted methyl ester featuring a bromine atom at the 5-position, a cyano group at the 4-position, and a hydroxyl group at the 2-position of the benzoate backbone. This compound is of interest in organic synthesis and pharmaceutical research due to its unique electronic and steric properties, which arise from the combination of electron-withdrawing (Br, CN) and electron-donating (OH) substituents. Its synthesis typically involves bromination and cyanation of precursor molecules, followed by esterification .
Properties
IUPAC Name |
methyl 5-bromo-4-cyano-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-14-9(13)6-3-7(10)5(4-11)2-8(6)12/h2-3,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUUNWULIORHHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1)Br)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-4-cyano-2-hydroxybenzoate can be synthesized through various synthetic routes. One common method involves the bromination of methyl 4-cyano-2-hydroxybenzoate using bromine in the presence of a suitable catalyst. The reaction typically takes place under controlled conditions to ensure selective bromination at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-4-cyano-2-hydroxybenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The cyano group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include carbonyl compounds such as aldehydes or ketones.
Reduction Reactions: Products include primary or secondary amines.
Scientific Research Applications
Methyl 5-bromo-4-cyano-2-hydroxybenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-bromo-4-cyano-2-hydroxybenzoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the cyano group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Methyl 5-bromo-4-cyano-2-hydroxybenzoate can be compared to Methyl 5-bromo-4-methoxy-2-methylbenzoate (C₁₀H₁₁BrO₃, 97% purity) . The latter replaces the hydroxyl and cyano groups with methoxy and methyl substituents (Table 1).
Table 1: Substituent Comparison
| Compound | Substituents (positions) | Molecular Formula | Molecular Weight | Purity |
|---|---|---|---|---|
| This compound | 5-Br, 4-CN, 2-OH | C₉H₆BrNO₃ | 272.06 g/mol | Not reported |
| Methyl 5-bromo-4-methoxy-2-methylbenzoate | 5-Br, 4-OCH₃, 2-CH₃ | C₁₀H₁₁BrO₃ | 271.10 g/mol | 97% |
- Electron Effects: The cyano group (strong electron-withdrawing) and hydroxyl group (electron-donating) in the target compound create a polarized aromatic system, enhancing reactivity in electrophilic substitution compared to the methoxy and methyl groups in the analog.
Chromatographic and Spectroscopic Behavior
Gas chromatography (GC) data from methyl ester analogs (e.g., sandaracopimaric acid methyl ester, communic acid methyl esters) suggest that polar substituents (e.g., -OH, -CN) increase retention times due to stronger interactions with stationary phases. This compound would likely exhibit longer retention compared to less polar analogs like methyl 5-bromo-4-methoxy-2-methylbenzoate. Mass spectrometry fragmentation patterns would also differ, with the cyano group producing distinct peaks (e.g., m/z = 26–28 for CN⁻ ions).
Reactivity and Stability
- Hydroxyl Group : The 2-hydroxy group in the target compound may participate in intramolecular hydrogen bonding with the ester carbonyl, stabilizing the molecule but reducing nucleophilicity at the ester oxygen.
- Bromine and Cyano Groups: These substituents enhance susceptibility to nucleophilic aromatic substitution (e.g., Br replacement) or cyano group reduction, pathways less accessible in the methoxy/methyl analog .
Biological Activity
Methyl 5-bromo-4-cyano-2-hydroxybenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by case studies and research findings.
Chemical Structure and Properties
This compound features a bromine atom, a cyano group, and a hydroxyl group attached to a benzoate structure. These functional groups contribute to its reactivity and potential interactions with biological targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity . The presence of the cyano and hydroxyl groups may enhance the compound's ability to interact with microbial enzymes or cell membranes, leading to inhibition of growth.
| Compound | Activity Type | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| Related compounds | Antifungal/Antibacterial |
Anticancer Properties
The compound is also being investigated for anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells by interacting with specific molecular targets involved in cell cycle regulation.
| Study | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HeLa (cervical cancer) | 25 ± 3 | |
| Related compounds | Various cancer lines | Varies |
The mechanism of action for this compound involves its ability to bind to various biological macromolecules. The cyano and hydroxyl groups facilitate hydrogen bonding and other interactions that may modulate enzyme activity or receptor signaling pathways.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can potentially act as a ligand for receptors, altering downstream signaling cascades.
Study on Antimicrobial Activity
A study published in the Chemical and Pharmaceutical Bulletin explored the antimicrobial effects of this compound against several bacterial strains. Results indicated significant inhibition of growth, particularly against Gram-positive bacteria.
Study on Anticancer Activity
In another study focusing on its anticancer potential, researchers treated HeLa cells with varying concentrations of this compound. The results demonstrated a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
